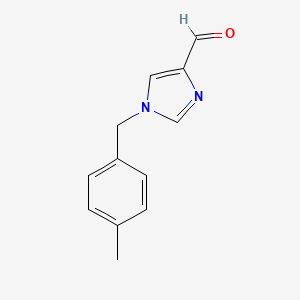
4-Metil-5-(2-(trifluorometil)pirimidin-4-il)tiazol-2-amina
Descripción general
Descripción
4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine is a useful research compound. Its molecular formula is C9H7F3N4S and its molecular weight is 260.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados de tiazol, incluyendo la 4-Metil-5-(2-(trifluorometil)pirimidin-4-il)tiazol-2-amina, han mostrado un potencial significativo en aplicaciones antibacterianas. Pueden modular la actividad de las enzimas involucradas en el metabolismo y han demostrado efectividad contra bacterias Gram-negativas y Gram-positivas. Por ejemplo, ciertos compuestos basados en tiazol han exhibido buenas actividades hacia E. coli y S. aureus, comparables a la amoxicilina .
Propiedades Antioxidantes
Estos compuestos también exhiben actividades antioxidantes, que son cruciales para proteger las células del estrés oxidativo. Algunos compuestos de base de Schiff basados en tiazol han mostrado una mejor potencia de eliminación de radicales DPPH que el ácido ascórbico, lo que indica su potencial como antioxidantes efectivos .
Efectos Antiproliferativos
La actividad antiproliferativa es otra aplicación importante de los derivados de tiazol. Han sido estudiados por su capacidad para inhibir el crecimiento de las células cancerosas. En particular, se ha informado que los compuestos de tiazol muestran citotoxicidad contra líneas celulares tumorales humanas, lo que sugiere su uso en terapia contra el cáncer .
Inhibición Enzimática
Los derivados de tiazol pueden actuar como inhibidores de varias enzimas, como la ADN girasa B, que es esencial para la replicación del ADN bacteriano. Se ha encontrado que la afinidad de unión de estos compuestos contra la ADN girasa B es significativa, lo que indica su potencial como agentes terapéuticos .
Efectos Neuroprotectores
El anillo de tiazol es un componente clave en muchos compuestos biológicamente activos que exhiben propiedades neuroprotectoras. Estos compuestos pueden desempeñar un papel en la síntesis de neurotransmisores y respaldar el funcionamiento normal del sistema nervioso .
Aplicaciones Antifúngicas
Los compuestos de tiazol se han identificado como posibles agentes antifúngicos. Su capacidad para interrumpir el crecimiento de las células fúngicas los convierte en candidatos para el desarrollo de nuevos fármacos antifúngicos .
Actividades Antiinflamatorias y Analgésicas
Las propiedades antiinflamatorias y analgésicas de los derivados de tiazol los hacen adecuados para el desarrollo de nuevos medicamentos para aliviar el dolor. Se ha demostrado que reducen la inflamación y alivian el dolor en varios modelos .
Complejación de Metales de Transición
Los derivados de tiazol pueden formar complejos con metales de transición, lo que lleva a un aumento en la potencia de los compuestos terapéuticos. Esta propiedad es particularmente útil en química medicinal para mejorar la efectividad de los fármacos .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Thiazole compounds are known to interact with their targets in a variety of ways, including donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can lead to changes in the physiological systems they enter, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Biochemical Pathways
Thiazole compounds have been found to impact a variety of biochemical pathways, depending on their specific biological activity . For example, thiazole compounds with antimicrobial activity may interfere with bacterial cell wall synthesis, while those with antitumor activity may inhibit cell proliferation or induce apoptosis .
Pharmacokinetics
The compound’s predicted boiling point is 2289±350 °C, and its predicted density is 1466±006 g/cm3 . Its pKa, a measure of acid dissociation constant, is predicted to be 3.55±0.10 , which could influence its absorption and distribution in the body.
Result of Action
Based on the known activities of thiazole compounds, it could potentially lead to a variety of effects, such as reduced inflammation, pain relief, inhibition of microbial growth, or induction of cell death in tumor cells .
Análisis Bioquímico
Biochemical Properties
4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, it can bind to specific receptors on the cell surface, modulating the activity of these receptors and affecting downstream signaling cascades . The interactions between 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine and these biomolecules are primarily mediated through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine on various cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation . It can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth . Furthermore, 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine can alter gene expression by affecting transcription factors and other regulatory proteins . These changes in cellular function can lead to alterations in cellular metabolism, including shifts in energy production and utilization .
Molecular Mechanism
At the molecular level, 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This inhibition can lead to a decrease in the production of specific metabolites and an overall disruption of metabolic pathways . Additionally, 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine can interact with DNA and RNA, affecting gene transcription and translation . These interactions can result in changes in gene expression and protein synthesis, ultimately influencing cellular function and behavior .
Temporal Effects in Laboratory Settings
The effects of 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine can vary over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . The degradation products may have different biological activities, which can complicate the interpretation of experimental results . Long-term exposure to 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolism .
Dosage Effects in Animal Models
In animal models, the effects of 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine are dose-dependent. At low doses, this compound can have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the species and the duration of exposure . It is crucial to carefully monitor the dosage and administration of 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine in preclinical studies to avoid potential toxicity .
Metabolic Pathways
4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . Additionally, 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine can influence metabolic flux by altering the activity of key enzymes and regulatory proteins . This can result in changes in the levels of specific metabolites and an overall shift in metabolic homeostasis .
Transport and Distribution
The transport and distribution of 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in certain tissues . Additionally, it can bind to plasma proteins, which can influence its distribution and bioavailability . The localization and accumulation of 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine in specific tissues can affect its overall biological activity and therapeutic potential .
Subcellular Localization
Within cells, 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine can localize to specific subcellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of 4-Methyl-5-(2-(trifluoromethyl)-pyrimidin-4-yl)thiazol-2-amine can influence its activity and function, as it can interact with different biomolecules in these compartments . For example, its presence in the nucleus can affect gene transcription, while its localization in the mitochondria can influence cellular energy production .
Propiedades
IUPAC Name |
4-methyl-5-[2-(trifluoromethyl)pyrimidin-4-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4S/c1-4-6(17-8(13)15-4)5-2-3-14-7(16-5)9(10,11)12/h2-3H,1H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQPJXSVVITSFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1472432.png)








